molecular formula C14H17N5O3S B2612512 ethyl 2-(1-methyl-1H-pyrazole-5-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate CAS No. 1172438-37-7

ethyl 2-(1-methyl-1H-pyrazole-5-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate

Cat. No. B2612512
M. Wt: 335.38
InChI Key: PISQAPZUFWDGDP-UHFFFAOYSA-N
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Description

The compound “ethyl 2-(1-methyl-1H-pyrazole-5-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate” is a type of 1H-pyrazole-5-carboxamide derivative . These compounds have been studied for their potential fungicidal and insecticidal properties . They contain a phenyl thiazole moiety .


Synthesis Analysis

The synthesis of 1H-pyrazole-5-carboxamide compounds, including the one , involves a facile method . The structures of these compounds are characterized by 1H NMR, mass spectrometry, and elemental analysis . The synthesis of similar compounds involves reactions with various mono-, 1,2-, 1,3-,1,4-, and 1,5-binucleophiles .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a 1H-pyrazole-5-carboxamide moiety and a phenyl thiazole moiety . The structures are confirmed by 1H NMR, mass spectrometry, and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system .

Scientific Research Applications

Preparation and Reactions for Biocidal Properties

Ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, upon hydrolysis and cyclization, yielded compounds with significant biocidal properties against both Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi. This illustrates the compound's potential in developing antimicrobial agents (Youssef et al., 2011).

Synthesis for Heterocyclic Chemistry

The synthesis process of related compounds involves interactions with various reagents, leading to the creation of novel heterocyclic systems. These synthesized compounds have been identified for their potential in creating new drugs with specific biological activities, demonstrating the chemical's utility in the development of new therapeutic agents (Mohamed, 2021).

Innovative Heterocycles in Pest Management

In agricultural research, derivatives of the chemical have been synthesized and evaluated for insecticidal activity against the cotton leafworm, Spodoptera littoralis. This work underscores the role of such compounds in developing new pesticides to protect crops from pests (Fadda et al., 2017).

Exploration in Organic Synthesis

The compound serves as a foundation for the synthesis of various heterocycles, highlighting its significance in organic chemistry research. By undergoing reactions with different reagents, it facilitates the creation of a wide range of heterocyclic compounds, contributing to the exploration of novel chemical entities (Ghaedi et al., 2015).

Safety And Hazards

While specific safety and hazard information for this compound is not available, similar compounds such as 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for this compound and similar ones involve further design of pesticides . The potent fungicidal activities against Erysiphe graminis and insecticidal activity against Aphis fabae suggest potential applications in agriculture .

properties

IUPAC Name

ethyl 2-[(2-methylpyrazole-3-carbonyl)amino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O3S/c1-3-22-14(21)19-7-5-9-11(8-19)23-13(16-9)17-12(20)10-4-6-15-18(10)2/h4,6H,3,5,7-8H2,1-2H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISQAPZUFWDGDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(1-methyl-1H-pyrazole-5-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate

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